ethyl (2Z)-3,4-dimethyl-2-{[4-(propan-2-yloxy)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Ethyl (2Z)-3,4-dimethyl-2-{[4-(propan-2-yloxy)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate is a functionalized 2,3-dihydro-1,3-thiazole derivative characterized by:
- A thiazole core with a conjugated imino group.
- 3,4-Dimethyl substituents on the thiazole ring.
- A 4-(propan-2-yloxy)benzoyl moiety attached to the imino nitrogen.
- An ethyl ester group at position 3.
This structure combines electron-donating (propan-2-yloxy) and sterically bulky (benzoyl) groups, which may influence reactivity, stability, and bioactivity.
Properties
IUPAC Name |
ethyl 3,4-dimethyl-2-(4-propan-2-yloxybenzoyl)imino-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-6-23-17(22)15-12(4)20(5)18(25-15)19-16(21)13-7-9-14(10-8-13)24-11(2)3/h7-11H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHMCOZJWMGMAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)OC(C)C)S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816061 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3,4-dimethyl-2-{[4-(propan-2-yloxy)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced via a condensation reaction with 4-(propan-2-yloxy)benzoyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3,4-dimethyl-2-{[4-(propan-2-yloxy)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl (2Z)-3,4-dimethyl-2-{[4-(propan-2-yloxy)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2Z)-3,4-dimethyl-2-{[4-(propan-2-yloxy)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Substituent Impact:
- Electron-Withdrawing Groups (e.g., nitro) : Increase reactivity but may reduce metabolic stability .
- Bulkier Moieties (e.g., benzoyl, piperazinyl) : Influence steric hindrance, affecting binding to biological targets .
Efficiency Comparison:
Pharmacological and Physicochemical Properties
- Cardiotropic Activity : Derivatives with 4-methoxyphenyl and piperazinyl groups (e.g., compound in ) show enhanced activity due to improved hydrogen bonding and lipophilicity. The target compound’s propan-2-yloxy group may similarly enhance membrane permeability.
- Crystal Packing: highlights that propan-2-yloxy substituents in naphthalenyl methanones influence molecular packing via C-H···O interactions. This suggests the target compound’s crystal structure may exhibit similar stabilizing interactions .
- Solubility : Ethyl esters generally improve solubility in organic solvents, but bulky benzoyl groups may reduce aqueous solubility.
Biological Activity
Ethyl (2Z)-3,4-dimethyl-2-{[4-(propan-2-yloxy)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of thiazole derivatives typically involves the reaction of appropriate precursors under specific conditions. For this compound, the synthetic pathway includes the formation of the thiazole ring through cyclization reactions involving thioamides and carbonyl compounds. The detailed synthetic route is crucial for understanding the compound's structure-activity relationship (SAR).
Antimicrobial Activity
Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that thiazole derivatives showed varying degrees of inhibition against several bacterial strains, suggesting that this compound may possess similar effects .
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative A | Antibacterial | 50 μg/mL |
| Thiazole Derivative B | Antifungal | 25 μg/mL |
Anticancer Potential
The anticancer activity of thiazole derivatives has also been noted. In vitro studies have shown that certain thiazole compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 Value (μM) |
|---|---|
| MDA-MB-231 | 15.0 |
| NUGC-3 | 12.5 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in microbial growth and cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : Some thiazoles induce oxidative stress in cells, leading to apoptosis.
- Modulation of Signaling Pathways : Thiazoles may interfere with signaling pathways that regulate cell survival and proliferation.
Case Studies
Several studies have evaluated the biological activity of related thiazole compounds:
-
Antibacterial Study : A series of thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Compounds exhibited MIC values ranging from 10 to 50 μg/mL.
"The synthesized thiazoles demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria" .
-
Anticancer Evaluation : A recent study assessed the effects of a related thiazole on human cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis.
"Thiazole derivatives showed promising results in inhibiting cancer cell proliferation through apoptosis induction" .
Q & A
Q. What are the optimal synthetic routes for preparing ethyl (2Z)-3,4-dimethyl-2-{[4-(propan-2-yloxy)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Condensation : Reacting 4-(propan-2-yloxy)benzoyl chloride with a thiazole precursor (e.g., ethyl 3,4-dimethyl-2-imino-2,3-dihydro-1,3-thiazole-5-carboxylate) in anhydrous dichloromethane under nitrogen. Triethylamine (TEA) is used as a base to neutralize HCl byproducts .
- Cyclization : Employing acetic acid as a catalyst in ethanol under reflux (4–6 hours) to form the thiazole-imine linkage.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the pure product.
- Key Data :
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | AcOH | 80 | 72–78 |
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy :
- ¹H NMR : Peaks for methyl groups (δ 1.2–1.4 ppm, ethyl ester; δ 1.8–2.1 ppm, dimethyl-thiazole), aromatic protons (δ 6.8–7.4 ppm), and imine proton (δ 8.3–8.5 ppm) .
- ¹³C NMR : Carbonyl signals (δ 165–170 ppm for ester and benzoyl groups).
- IR Spectroscopy : Stretching frequencies for C=O (1720–1740 cm⁻¹) and C=N (1640–1660 cm⁻¹) .
- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N/S values validate purity .
Q. How can chromatographic methods optimize the purification of this compound?
- Methodological Answer :
- HPLC : Use a reversed-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Retention time ~12.3 minutes .
- TLC Monitoring : Hexane/ethyl acetate (3:1) with UV visualization (Rf ≈ 0.45) .
Advanced Research Questions
Q. What computational strategies predict the reactivity of the thiazole-imine core in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Perform geometry optimization (B3LYP/6-31G*) to analyze electron density at the imine nitrogen (LUMO ≈ -1.8 eV), indicating susceptibility to nucleophilic attack .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The 4-(propan-2-yloxy)benzoyl group shows hydrophobic binding in pocket residues (docking score ≤ -7.2 kcal/mol) .
Q. How can contradictions between experimental and theoretical elemental analysis data be resolved?
- Methodological Answer :
- Hypothesis Testing : If C/H/N discrepancies exceed 0.5%, consider:
- Hydrate Formation : TGA analysis (weight loss ~5% at 100–120°C) .
- Incomplete Combustion : Use oxygen-flask combustion followed by ion chromatography for halogens/sulfur .
- Alternative Synthesis : Replace hygroscopic solvents (e.g., DCM) with anhydrous THF to minimize water absorption .
Q. What advanced techniques elucidate the Z-configuration of the imine group?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis confirms the (2Z) geometry via dihedral angles (C=N–C=O torsion ≈ 175°) .
- NOESY NMR : Cross-peaks between the imine proton and thiazole methyl groups validate spatial proximity .
Q. How does substituent variation on the benzoyl group influence the compound’s stability?
- Methodological Answer :
- Comparative Study : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- Accelerated Stability Testing : Expose to 40°C/75% RH for 28 days. HPLC shows ≤5% degradation for the isopropoxy derivative vs. 12% for nitro-substituted analogs .
- DFT Analysis : Electron-donating groups increase HOMO energy (-6.1 eV vs. -6.9 eV for nitro), reducing oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
